3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it ideal for studying molecular interactions and developing novel pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-hydroxychroman-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro U-47700: An analytical reference standard structurally similar to known utopioids.
N-((4-hydroxychroman-4-yl)methyl)benzamide: A related compound without the difluoro substitution.
Uniqueness
3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide is unique due to the presence of both the difluoro substitution on the benzene ring and the hydroxychroman moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3,4-difluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c18-13-6-5-11(9-14(13)19)16(21)20-10-17(22)7-8-23-15-4-2-1-3-12(15)17/h1-6,9,22H,7-8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPCUCXFFXSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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